Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer. Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019. Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury. Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks. See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
Related Compounds
Olaparib
Compound Description: Olaparib is an orally bioavailable and selective poly (ADP-ribose) polymerase (PARP)-1/-2 inhibitor. It is approved for maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or partial response to platinum-based chemotherapy .
Relevance: Olaparib, like Niraparib, is a PARP inhibitor. A comparative study found that Niraparib demonstrated a higher level of antitumor activity at a relatively lower dose compared to Olaparib in preclinical models . Additionally, Niraparib demonstrated a higher brain penetration and distribution compared to Olaparib in a mouse brain tumor model .
Rucaparib
Compound Description: Rucaparib is an orally bioavailable poly (ADP-ribose) polymerase (PARP)-1/-2 inhibitor .
Selinexor (KPT-330)
Compound Description: Selinexor is a first-in-class oral exportin-1 (XPO1/ CRM1) inhibitor that induces cell cycle arrest and apoptosis in cancer cells .
Relevance: While not structurally similar to Niraparib, Selinexor demonstrated enhanced anti-tumor activity when combined with Niraparib in preclinical models of human ovarian cancer . This synergistic effect is attributed to the inhibition of DNA damage repair responses by both compounds .
Avatrombopag
Compound Description: Avatrombopag is a thrombopoietin receptor stimulating agent approved for use in chronic immune thrombocytopenia and thrombocytopenia associated with chronic liver disease in patients undergoing a surgical procedure .
Relevance: Avatrombopag is not structurally related to Niraparib, but it has been investigated for its potential to mitigate thrombocytopenia, a common side effect of Niraparib treatment . By managing thrombocytopenia, Avatrombopag could allow for Niraparib dose optimization and potentially improve clinical responses .
Cyclophosphamide
Compound Description: Cyclophosphamide is a genotoxic chemotherapy drug commonly used in triple-negative breast cancer (TNBC) treatment .
Relevance: Although structurally dissimilar to Niraparib, Cyclophosphamide's interaction with Niraparib has been investigated in preclinical models of TNBC . A gapped sequential combination of Cyclophosphamide and Niraparib showed promising efficacy in preventing tumor relapse, particularly in tumors sensitive to Niraparib alone .
Abiraterone Acetate
Compound Description: Abiraterone acetate, often combined with prednisone (AAP), is a standard-of-care therapy for metastatic castration-resistant prostate cancer (mCRPC) .
Relevance: While not a PARP inhibitor like Niraparib, Abiraterone acetate is relevant due to its combined use with Niraparib in treating mCRPC. The combination therapy demonstrated improved radiographic progression-free survival compared to Abiraterone acetate alone in patients with HRR+ mCRPC .
Valproate
Compound Description: Valproate, also known as sodium valproate, is a histone deacetylase (HDAC) inhibitor .
Relevance: While Valproate is not structurally similar to Niraparib, research has shown that it enhances Niraparib's ability to kill ovarian and mammary tumor cells . This synergistic effect is attributed to Valproate's enhancement of the ATM-AMPK-ULK1-autophagy and CD95-FADD-caspase 8 pathways activated by Niraparib .
Synthesis Analysis
The synthesis of Niraparib has been explored through various methods, emphasizing efficiency and yield. One notable approach involves a multi-enzymatic synthetic route that utilizes imine reductases to produce key intermediates. This method allows for the rapid synthesis of Niraparib from simple starting materials, which can significantly reduce production costs and enhance scalability.
Key Parameters in Synthesis
Solvent Systems: The synthesis typically employs a combination of organic solvents and water in varying ratios (10:1 to 400:1) to facilitate crystallization processes.
Crystallization Techniques: Different crystalline forms (e.g., Form I, Form II, Form III) are isolated through controlled crystallization processes, which are characterized by distinct X-ray powder diffraction patterns.
Temperature Control: Heating the solvent mixture prior to crystallization is a common practice to improve the quality of the crystalline product.
Molecular Structure Analysis
Niraparib's molecular structure can be described as follows:
Chemical Formula: C19H22N4O
Molecular Weight: 342.41 g/mol
Structural Features:
The compound features an indazole moiety attached to a piperidine ring, which is critical for its biological activity.
The presence of a carboxamide functional group enhances its solubility and interaction with target enzymes.
Structural Data
The crystalline forms exhibit distinct diffraction patterns that can be utilized for characterization:
Form I: Characterized by specific peaks at certain 2θ values.
Form II and III: Each form has unique diffraction signatures that can be analyzed using X-ray crystallography to confirm purity and identity.
Chemical Reactions Analysis
Niraparib participates in several chemical reactions primarily related to its pharmacological activity:
PARP Inhibition Reaction: Niraparib binds to the catalytic domain of PARP enzymes, inhibiting their activity and preventing DNA repair mechanisms.
Formation of PARP-DNA Complexes: By trapping PARP on DNA lesions, Niraparib leads to the accumulation of single-strand breaks that result in cellular apoptosis.
Reaction Parameters
Inhibition Constants (IC50):
PARP1: 3.8 nM
PARP2: 2.1 nM These values indicate Niraparib's high potency against its targets compared to other PARP inhibitors.
Mechanism of Action
Niraparib operates through a well-defined mechanism involving the inhibition of PARP enzymes:
Binding Affinity: Niraparib binds selectively to PARP1 and PARP2, preventing their normal function in DNA repair.
Trapping Mechanism: The compound not only inhibits catalytic activity but also traps PARP at sites of DNA damage, leading to persistent single-strand breaks.
Synthetic Lethality: In cells deficient in homologous recombination repair (e.g., BRCA-mutated cells), this accumulation of damage results in cell death due to inability to repair double-strand breaks effectively.
This mechanism underscores Niraparib's role in enhancing the efficacy of chemotherapy treatments by exploiting specific vulnerabilities in cancer cells.
Physical and Chemical Properties Analysis
Niraparib exhibits several notable physical and chemical properties:
Solubility: Soluble in dimethyl sulfoxide and has moderate solubility in water, which aids its formulation for oral administration.
Stability: The compound shows stability under physiological conditions but requires careful handling due to potential degradation under extreme pH or temperature conditions.
Melting Point: Approximately 150°C, indicating thermal stability suitable for pharmaceutical applications.
Relevant Data
These properties are critical for developing effective drug formulations and ensuring bioavailability upon administration.
Applications
Niraparib is primarily applied in oncology:
Ovarian Cancer Treatment: Approved as a maintenance therapy for patients with recurrent ovarian cancer who have responded to platinum-based chemotherapy.
Clinical Trials: Ongoing studies are evaluating its efficacy in combination with other therapies, including immune checkpoint inhibitors and other chemotherapeutic agents.
Broader Implications
The understanding of Niraparib's mechanism has opened avenues for research into other cancers exhibiting homologous recombination deficiencies, thus broadening its potential application beyond ovarian cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer. Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019. Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury. Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks. See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
(-)-catechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of (-)-catechin. It has a role as a metabolite. It is a gallate ester, a polyphenol and a member of flavans. It is functionally related to a (-)-catechin and a gallic acid. It is an enantiomer of a (+)-catechin-3-O-gallate. (-)-Catechin gallate is a natural product found in Camellia sinensis, Rheum palmatum, and other organisms with data available.
Batimastat sodium salt (BB-94) is a potent, broad spectrum matrix metalloprotease (MMPs) inhibitor with IC50s of 3/4/20/6/4 nM for MMP-1/2/3/7/9 respectively.IC50 Value: 3 nM (MMP-1); 4 nM (MMP-2); 20 nM (MMP-3); 6 nM (MMP-7); 4 nM (MMP-9) [1]Target: MMP1/2/3/7/9in vitro: Batimastat (BB-94) is a potent, broad spectrum matrix metalloprotease (MMP) inhibitor for MMP-1, MMP-2, MMP-9, MMP-7 and MMP-3 with IC50 of 3 nM, 4 nM, 4 nM, 6 nM and 20 nM, respectively [1]. Batimastat exhibits an unexpected binding geometry, with the thiophene ring deeply inserted into the primary specificity site [2].in vivo: Batimastat (30 mg/kg) or vehicle alone was administered by intraperitoneal injection 24 h and 1 h before saline or bleomycin instillation, and then daily at the same dosage until the end of the study. Fifteen days after bleomycin administration, BAL was performed and the lung was removed. Treatment of mice with batimastat significantly reduced bleomycin-induced lung fibrosis, as shown in the lung by histopathological examination and by a decrease in hydroxyproline levels [3]. Treatment with batimastat (60 mg/kg i.p. every other day, for a total of eight injections) concomitantly with cisplatin (4 mg/kg i.v., every 7 days for a total of three injections) completely prevented growth and spread of both xenografts, and all animals were alive and healthy on day 200 [4]. Mice were treated with 50 mg/kg batimastat i.p. Tumor volume measurements showed a statistically significant decrease in tumor size between batimastat-treated and control animals [5].Toxicity: The treatment was well tolerated. Toxic effects included low-grade fever for 24-48 h (6 of 18 patients, 33%) and reversible asymptomatic elevation of liver enzymes (8 patients, 44%). Toxicity seemed unrelated to BB-94 dose or plasma levels. Sixteen patients evaluable for response required significantly fewer pleural aspirations in the 3 months after BB-94 compared with the 3 months before [6].Clinical trial: Marimastat or No Further Therapy in Treating Women With Metastatic Breast Cancer That Is Responding or Stable Following Chemotherapy. Phase 3
OTS514 is an inhibitor of lymphokine-activated killer T cell-originated protein kinase (TOPK; IC50 = 2.6 nM), a serine-threonine kinase often overexpressed and transactivated in several types of cancer. OTS514 (10 nM) selectively inhibits growth of patient-derived acute myeloid leukemia (AML) cells over normal CD34+ cells. It shows similar growth inhibitory effects in multiple small cell lung, kidney, and ovarian cancer cell lines (IC50s = 0.4-42.6 nM). In vivo, OTS514 (25 and 50 mg/kg) increases survival in a peritoneal mouse dissemination model of ovarian cancer. It also dose-dependently inhibits tumor growth in an A549 mouse xenograft model when administered at doses of 1, 2.5, and 5 mg/kg. OTS514 is a highly potent TOPK inhibitor with an IC50 value of 2.6 nM. IC50 value: 2.6 nMTarget: TOPKin vitro: OTS514 can inhibit TOPK kinase activity. OTS514 strongly inhibits the growth of the TOPK-positive cancer cell lines with low IC50 values ranging from 1.5 to 14 nM. OTS514 strongly suppresses the growth of TOPK-positive cancer cells.
Tirabrutinib Hydrochloride is the hydrochloride salt form of tirabrutinib, an orally available formulation containing an inhibitor of Bruton agammaglobulinemia tyrosine kinase (BTK), with potential antineoplastic activity. Upon administration, tirabrutinib covalently binds to BTK within B cells, thereby preventing B cell receptor signaling and impeding B cell development. As a result, this agent may inhibit the proliferation of B cell malignancies. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B lymphocyte development, activation, signaling, proliferation and survival.
R 80123 is the Z-isomer of R 79595, is also a highly selective phosphodiesterase inhibitor. The fuction is similar to R 80122 (HY-100615, Revizinone).In vivo: The administration of Revizinone improved the haemodynamic profile with an increase in cardiac output, a decrease in systemic vascular resistance and a stable heart rate and mean arterial blood pressure. [1] With regard to reconstitution of contractility and cardiac function Revizinone (E-isomer) is 10 fold more potent than R 79595 and nearly 100 fold more potent than R 80123 (Z-isomer). [2] Revizinone significantly increases global LV function and systolic wall thickening in ischemic areas at doses greater than or equal to 0.16 mg/kg i.v. [3]